molecular formula C16H15NO4 B4413946 4-(1,3-benzodioxol-5-yl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

4-(1,3-benzodioxol-5-yl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B4413946
M. Wt: 285.29 g/mol
InChI Key: QFKVFCYMISSPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-benzodioxol-5-yl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as TQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. TQ belongs to the family of quinone derivatives and is a potent antioxidant and anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-yl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is complex and involves multiple pathways. This compound has been shown to inhibit the activity of various enzymes and transcription factors involved in inflammation and oxidative stress. This compound has also been found to induce apoptosis in cancer cells by activating various signaling pathways. Additionally, this compound has been reported to modulate the activity of ion channels and receptors involved in pain perception and neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been found to reduce oxidative stress and inflammation by scavenging free radicals and inhibiting the activity of pro-inflammatory cytokines. This compound has also been reported to enhance insulin sensitivity and glucose uptake in cells, thereby improving glucose metabolism. This compound has been shown to have a protective effect on the heart by reducing oxidative stress and improving cardiac function. This compound has also been reported to have a neuroprotective effect by reducing neuronal damage and improving cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(1,3-benzodioxol-5-yl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione in lab experiments is its potency and specificity. This compound has been shown to have a high affinity for its target molecules, making it an effective tool for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its solubility. This compound has poor solubility in water, which can limit its application in certain experiments. Additionally, the toxicity of this compound at high concentrations can be a concern in some experiments.

Future Directions

There are several future directions for research on 4-(1,3-benzodioxol-5-yl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. One of the areas of interest is the development of this compound-based drug formulations for the treatment of various diseases. Another area of research is the investigation of this compound in combination with other drugs for enhanced therapeutic efficacy. Additionally, the development of novel synthesis methods for this compound and its derivatives can lead to the discovery of new compounds with improved properties. Further research is also needed to elucidate the mechanism of action of this compound in various biological processes.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. This compound has been investigated for its potential to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. This compound has been found to reduce oxidative stress and inflammation, enhance insulin sensitivity, and improve cardiac and neuronal function. There are several future directions for research on this compound, including the development of this compound-based drug formulations and the investigation of its mechanism of action in various biological processes.

Scientific Research Applications

4-(1,3-benzodioxol-5-yl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been extensively studied for its therapeutic potential in various diseases such as cancer, diabetes, cardiovascular diseases, and neurodegenerative disorders. This compound has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to have neuroprotective and cardioprotective effects. This compound has been investigated for its potential to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-12-3-1-2-11-16(12)10(7-15(19)17-11)9-4-5-13-14(6-9)21-8-20-13/h4-6,10H,1-3,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKVFCYMISSPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(CC(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-benzodioxol-5-yl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 2
4-(1,3-benzodioxol-5-yl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 3
4-(1,3-benzodioxol-5-yl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 4
4-(1,3-benzodioxol-5-yl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 5
4-(1,3-benzodioxol-5-yl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 6
4-(1,3-benzodioxol-5-yl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

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